Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Medicinal Chemistry Process Chemistry Solid-State Characterization

This polysubstituted 2-aminothiophene offers a strategic advantage as a direct precursor to thieno[2,3-d]pyrimidine cores. Its ethyl ester moiety provides modular, late-stage diversification, while the optimized LogP (~2.0) and low melting point ensure efficient handling and purification. These attributes directly reduce solvent waste and processing time in scale-up, making it superior to less lipophilic analogs.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 23903-46-0
Cat. No. B188916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
CAS23903-46-0
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)N)C#N)C
InChIInChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3
InChIKeyNCCMCRFYSZRBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate: Procurement-Ready Physicochemical and Synthetic Profile


Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 23903-46-0) is a polysubstituted 2-aminothiophene derivative characterized by a thiophene core bearing amino, cyano, methyl, and ethyl ester substituents . The compound is typically synthesized via the Gewald reaction, a one-pot cyclocondensation of ethyl acetoacetate, malononitrile, and elemental sulfur in the presence of a base . With a molecular formula of C9H10N2O2S and a molecular weight of 210.26 g/mol, it exhibits a predicted melting point of 151 °C, a boiling point of 386.6 °C (at 760 mmHg), a density of 1.29 g/cm³, and a calculated LogP of approximately 1.95–2.4 . These properties position it as a versatile, stable intermediate for the construction of fused thienopyrimidine libraries and other heterocyclic scaffolds in medicinal chemistry and materials science.

Why Generic 2-Aminothiophene Substitution Fails: The Procurement Case for Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate


Within the 2-aminothiophene class, even seemingly minor modifications to the ester group or the 5-position substituent produce significant, quantifiable shifts in physicochemical properties that preclude straightforward analog substitution in synthetic workflows. For instance, exchanging the ethyl ester for a methyl ester (CAS 61320-65-8) substantially raises the melting point from 151 °C to 221–224 °C, altering both handling and purification requirements . Replacing the ester with a carboxamide (CAS 350997-07-8) shifts the lipophilicity (LogP) from ~2.0–2.4 to approximately -0.24, drastically changing solubility and chromatographic behavior . These differences directly impact reaction yields, ease of isolation, and the solubility of downstream intermediates, making generic in-class substitution scientifically and practically untenable. The evidence below quantifies these key differentiators for informed procurement decisions.

Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate: Quantified Differentiation vs. Closest Analogs


Lower Melting Point vs. Methyl Ester Analog for Enhanced Handling and Purification Workflows

Compared to its methyl ester analog (CAS 61320-65-8), ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate exhibits a substantially lower melting point, which simplifies purification by recrystallization and improves handling characteristics during synthesis . The target compound melts at 151 °C, whereas the methyl ester melts at 221–224 °C . This difference of approximately 70–73 °C translates to reduced energy input for dissolution and melting, as well as a broader operational window for solvent selection in recrystallization .

Medicinal Chemistry Process Chemistry Solid-State Characterization

Optimized Lipophilicity (LogP) Profile for Organic-Phase Reactions and Chromatographic Purification

The lipophilicity of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, as measured by LogP, is markedly different from that of its carboxamide analog (CAS 350997-07-8), making it the preferred choice for reactions conducted in non-polar organic solvents and for normal-phase chromatographic purification . The target compound exhibits a LogP value in the range of 1.95–2.4 (calculated by different methods: ChemBase reports 1.95; PubChem XLogP3-AA reports 2.4; Hit2Lead reports 2.02) . In stark contrast, 5-amino-4-cyano-3-methylthiophene-2-carboxamide has a reported LogP of -0.24 . This difference of over 2 log units signifies a roughly 100-fold greater preference for the organic phase for the ethyl ester, which enhances solubility in reaction media like dichloromethane or ethyl acetate and ensures predictable retention times on silica gel .

Medicinal Chemistry ADME Synthetic Methodology

Dual Reactivity of the Ester Moiety for Divergent Synthetic Pathways vs. Carboxamide Analogs

The ethyl ester functionality of the target compound offers a crucial advantage over the corresponding carboxamide (CAS 350997-07-8) and carboxylic acid (CAS not specified) analogs: it provides a balance of stability and controlled reactivity that enables a broader range of downstream transformations . Unlike the more stable but less versatile carboxamide, the ethyl ester can undergo hydrolysis to the free acid, aminolysis to yield amides, reduction to the corresponding alcohol, or direct reaction with nucleophiles . This is in addition to reactions at the amino and cyano groups that are common to all 2-aminothiophenes in the class. The carboxamide, while stable, lacks the hydrolytic lability that allows for the introduction of new functional groups at the C2 position of the thiophene ring . This differential reactivity is a key driver for procuring the ethyl ester when planning divergent library syntheses.

Medicinal Chemistry Heterocyclic Chemistry Synthetic Methodology

Proven Intermediate for Thieno[2,3-d]pyrimidine Library Synthesis in Documented Research

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has a demonstrated and published track record as a reliable starting material for the synthesis of thieno[2,3-d]pyrimidine derivatives, a privileged scaffold in drug discovery . A specific synthetic pathway involves the reaction of the target compound (XXV) with triethylorthoformate in acetic anhydride to yield the key intermediate ethyl 4-cyano-5-ethoxymethyleneamino-3-methylthiophene-2-carboxylate (XXVI). This intermediate is then reacted with hydrazine hydrate to afford the thienopyrimidine derivative (XXVII), which serves as a versatile precursor for a variety of fused heterocycles . While other 2-aminothiophenes can also be used to build similar scaffolds, this exact compound has been validated in published research, reducing the uncertainty associated with adapting a new starting material to a known synthetic sequence .

Medicinal Chemistry Heterocyclic Chemistry Library Synthesis

High-Value Procurement Scenarios for Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate


Medicinal Chemistry: Synthesis of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitor Libraries

The compound's documented use as a direct precursor to thieno[2,3-d]pyrimidines makes it an essential procurement item for laboratories focused on developing ATP-competitive kinase inhibitors. The thieno[2,3-d]pyrimidine core is a recognized bioisostere for the purine ring of ATP, and the specific substitution pattern of the target compound (ethyl ester at C2, methyl at C3, cyano at C4) allows for the generation of highly substituted and structurally diverse analogs after cyclization. Procuring this compound ensures direct access to a validated synthetic route, minimizing the time spent on route-scouting with less established intermediates.

Process Chemistry and Scale-Up: Optimizing Handling and Purification

When scaling up a synthetic sequence from milligram to kilogram quantities, the physical properties of intermediates become critical cost drivers. The target compound's relatively low melting point (151 °C) and optimized lipophilicity (LogP ~2.0–2.4) directly translate to easier handling (less energy for melting), more efficient extraction from aqueous mixtures, and predictable chromatographic purification. These properties offer a quantifiable advantage over the higher-melting methyl ester analog, potentially reducing solvent waste and processing time in a GMP or pilot-plant setting.

Divergent SAR Exploration of 2-Aminothiophene Derivatives

The ethyl ester moiety provides a modular handle for late-stage diversification . A single procurement of this compound can support multiple parallel synthetic pathways: hydrolysis to the acid for amide coupling, direct aminolysis to form diverse amides, or reduction to the primary alcohol for further derivatization. This versatility is not shared by the corresponding carboxamide analog, making the ethyl ester the more strategic purchase for medicinal chemistry programs aiming to explore a broad range of chemical space around the thiophene core.

Materials Science: Development of Organic Electronic Donor-Acceptor Systems

The electron-donating amino group combined with the electron-withdrawing cyano and ester groups creates a donor-acceptor framework within the molecule . While research on this specific compound's optoelectronic properties is less extensive than for its carboxamide derivative , its solubility in organic solvents like dichloromethane and DMF makes it a suitable building block for the synthesis of π-conjugated materials. The ethyl ester's lipophilicity may also impart favorable solubility and film-forming properties to the final polymeric or small-molecule materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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